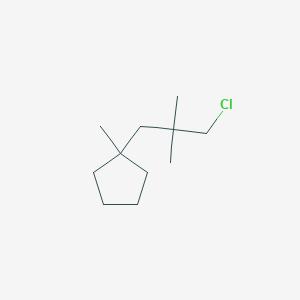
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-chloro-2,2-dimethylpropyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2,2-dimethylpropyl)-1-methylcyclopentane typically involves the alkylation of cyclopentane derivatives. One common method includes the reaction of 1-methylcyclopentane with 3-chloro-2,2-dimethylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation or chromatography can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or cyclopentane derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products
Substitution: 1-(3-Hydroxy-2,2-dimethylpropyl)-1-methylcyclopentane.
Oxidation: 1-(3-Oxo-2,2-dimethylpropyl)-1-methylcyclopentane.
Reduction: 1-(2,2-Dimethylpropyl)-1-methylcyclopentane.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-chloro-2,2-dimethylpropyl)-1-methylcyclopentane exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloro-2,2-dimethylpropyl)-cyclopentane: Lacks the methyl group on the cyclopentane ring.
1-(3-Chloro-2,2-dimethylpropyl)-1-ethylcyclopentane: Contains an ethyl group instead of a methyl group on the cyclopentane ring.
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclohexane: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a chloro and a methyl group on the cyclopentane ring provides distinct steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H21Cl |
|---|---|
Molekulargewicht |
188.74 g/mol |
IUPAC-Name |
1-(3-chloro-2,2-dimethylpropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-10(2,9-12)8-11(3)6-4-5-7-11/h4-9H2,1-3H3 |
InChI-Schlüssel |
RKRNVMJVDLXWIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)CC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


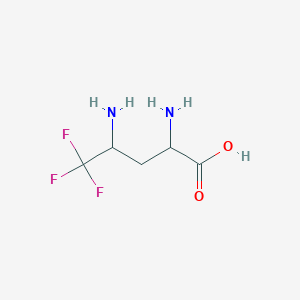
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
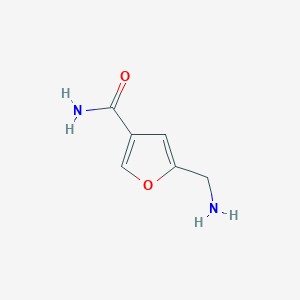


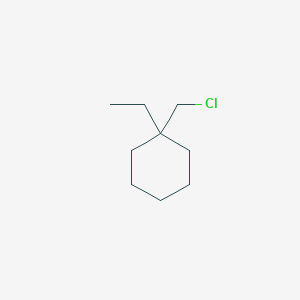
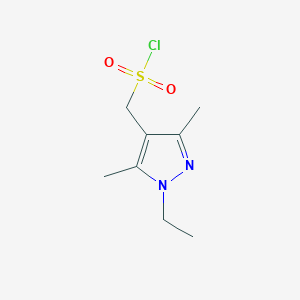

![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
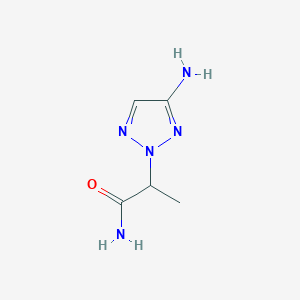
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)

![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

